

Physicochemical Properties of 5-bromo-N-ethylfuran-2-carboxamide: A Technical Guide

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Compound of Interest

Compound Name: 5-bromo-N-ethylfuran-2-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the physicochemical properties of **5-bromo-N-ethylfuran-2-carboxamide**. Due to a lack of experimentally determined data in publicly accessible literature for this specific compound, this document presents predicted properties based on computational analysis of structurally similar molecules. Furthermore, a detailed, plausible experimental protocol for its synthesis is provided, derived from established methods for the preparation of N-substituted furan-2-carboxamides. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the likely characteristics and synthesis of this compound.

Predicted Physicochemical Properties

While experimental data for **5-bromo-N-ethylfuran-2-carboxamide** is not readily available, the following table summarizes key physicochemical properties predicted through computational methods. These predictions are based on the analysis of the structurally similar compound, 5-bromo-N-ethyl-N-methylfuran-2-carboxamide (CAS RN: 1199773-11-9), and are intended to provide an estimate of the expected values for the target molecule.

Property	Predicted Value	Data Source
Molecular Formula	C ₇ H ₈ BrNO ₂	-
Molecular Weight	218.05 g/mol	-
XLogP3	1.9	PubChem (CID: 60737873)
Hydrogen Bond Donor Count	1	PubChem (CID: 60737873)
Hydrogen Bond Acceptor Count	2	PubChem (CID: 60737873)
Rotatable Bond Count	2	PubChem (CID: 60737873)
Exact Mass	216.97383 Da	PubChem (CID: 60737873)
Monoisotopic Mass	216.97383 Da	PubChem (CID: 60737873)
Topological Polar Surface Area	42.2 Å ²	PubChem (CID: 60737873)
Heavy Atom Count	11	PubChem (CID: 60737873)
Formal Charge	0	PubChem (CID: 60737873)
Complexity	174	PubChem (CID: 60737873)

Note: The predicted values are for the closely related compound 5-bromo-N-ethyl-N-methylfuran-2-carboxamide and should be used as estimations for **5-bromo-N-ethylfuran-2-carboxamide**.

Synthesis of 5-bromo-N-ethylfuran-2-carboxamide: Experimental Protocol

The synthesis of **5-bromo-N-ethylfuran-2-carboxamide** can be achieved through a two-step process, starting from 5-bromofuran-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is then reacted with ethylamine to yield the final product.

Step 1: Synthesis of 5-bromofuran-2-carbonyl chloride

Materials:

- 5-bromofuran-2-carboxylic acid
- Thionyl chloride (SOCl_2)
- Toluene (anhydrous)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:

- In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromofuran-2-carboxylic acid in anhydrous toluene.
- Slowly add an excess of thionyl chloride to the suspension at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
- Allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 5-bromofuran-2-carbonyl chloride as a residue. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 5-bromo-N-ethylfuran-2-carboxamide

Materials:

- 5-bromofuran-2-carbonyl chloride (from Step 1)
- Ethylamine (solution in a suitable solvent, e.g., THF or as a gas)

- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (TEA) or other suitable base
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Silica gel for column chromatography

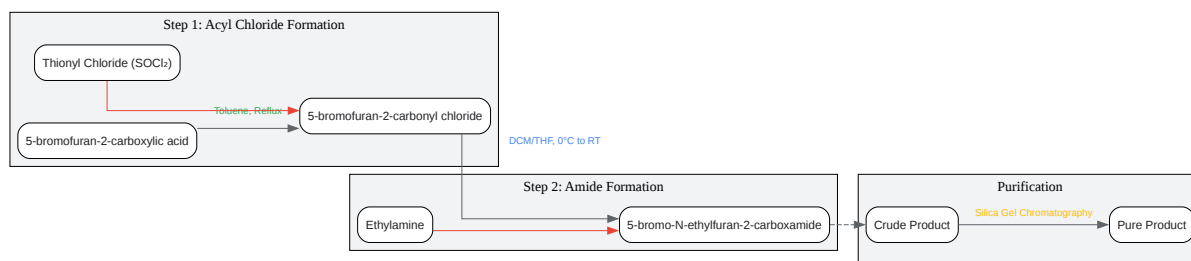
Procedure:

- Dissolve the crude 5-bromofuran-2-carbonyl chloride in an anhydrous solvent such as DCM or THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
- Cool the flask in an ice bath to 0°C .
- In a separate flask, prepare a solution of ethylamine and a slight excess of a base like triethylamine in the same anhydrous solvent.
- Slowly add the ethylamine solution to the cooled solution of 5-bromofuran-2-carbonyl chloride via the addition funnel with vigorous stirring. The reaction of acyl chlorides with amines can be highly exothermic.

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **5-bromo-N-ethylfuran-2-carboxamide**.

Mandatory Visualizations

Synthetic Workflow Diagram



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